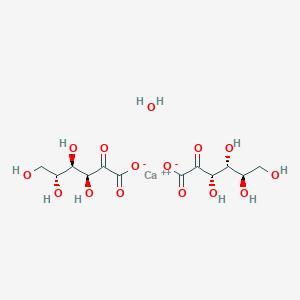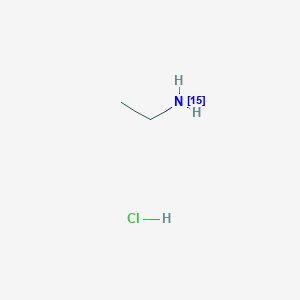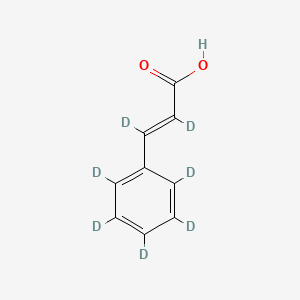
1-Iodo-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 g/mol1. The compound is used in various chemical reactions and has a purity of more than 98.0%2.
Synthesis Analysis
The specific synthesis process for 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is not readily available in the search results. However, iodobenzenes, a related class of compounds, are often used in metal-catalyzed couplings3.Molecular Structure Analysis
The molecular structure of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene consists of an iodine atom and a trifluoroethoxy group attached to a benzene ring4.
Chemical Reactions Analysis
While the specific chemical reactions involving 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are not detailed in the search results, iodobenzenes are known to undergo reactions such as the Sonogashira coupling and the Heck reaction3.
Physical And Chemical Properties Analysis
1-Iodo-4-(2,2,2-trifluoroethoxy)benzene is a liquid at 20°C. It has a boiling point of 97°C at 40 mmHg and a refractive index of 1.50. The compound has a density of 1.87 g/mL2.Scientific Research Applications
Application 1: Hydrogenation of 1-iodo-4-nitrobenzene
- Summary of the Application: This compound is used in the hydrogenation of 1-iodo-4-nitrobenzene, a process that involves the reduction of nitroaromatic compounds to anilines using molecular hydrogen .
- Methods of Application: The process uses Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) supported on alumina spheres using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene serves as a model reaction to assess the catalytic performance of the prepared catalysts .
Application 2: Oxidizing Agent in Organic Synthesis
- Summary of the Application: Phenyliodine(III) diacetate (PIDA), a hypervalent iodine, is widely used as an oxidizing agent in organic chemistry . It has various applications in organic synthesis involving C-H functionalization, hetero-hetero bond formations .
- Results or Outcomes: The use of hypervalent iodine (III) reagents has led to the creation of many new heterocyclic compounds as a result of the extensive usage of these reagents to generate carbon-carbon, carbon-hetero atom, and hetero-hetero atom bonds .
Application 3: Electrophilic Aromatic Substitution
- Summary of the Application: This compound can be used in electrophilic aromatic substitution reactions, which involve the attack on the carbon atoms of the aromatic ring .
- Methods of Application: The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes: The use of this type of reaction has led to the creation of many new compounds as a result of the extensive usage of these reagents to generate carbon-carbon, carbon-hetero atom, and hetero-hetero atom bonds .
Application 4: Synthetic Intermediate in Organic Chemistry
- Summary of the Application: Iodobenzene, which is structurally similar to “1-Iodo-4-(2,2,2-trifluoroethoxy)benzene”, is useful as a synthetic intermediate in organic chemistry .
- Methods of Application: It can be prepared in the laboratory from aniline via the diazotization reaction . It can also be produced by refluxing iodine and nitric acid with benzene .
- Results or Outcomes: Iodobenzene is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond . It reacts readily with magnesium to form the Grignard reagent, phenylmagnesium iodide .
Application 5: Sonogashira Coupling
- Summary of the Application: Iodobenzene, which is structurally similar to “1-Iodo-4-(2,2,2-trifluoroethoxy)benzene”, can serve as a substrate for the Sonogashira coupling .
- Methods of Application: This reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . It involves the reaction of a terminal alkyne and an aryl or vinyl halide using a copper(I) salt and a palladium catalyst .
- Results or Outcomes: The Sonogashira coupling has been widely used in the synthesis of natural products, pharmaceuticals, and materials science .
Application 6: Heck Reaction
- Summary of the Application: Iodobenzene can also be used in the Heck reaction .
- Methods of Application: The Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction . It involves the reaction of an alkene with an aryl or vinyl halide to give a substituted alkene .
- Results or Outcomes: The Heck reaction has been widely used in the synthesis of complex natural products and pharmaceuticals .
Safety And Hazards
The compound is classified as a skin irritant (H315), an eye irritant (H319), and a flammable liquid (H227). Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place and keeping it cool2.
Future Directions
The future directions for the use of 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene are not specified in the search results. However, given its involvement in various chemical reactions, it may find further applications in organic synthesis and materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
properties
IUPAC Name |
1-iodo-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYDYJCAHUCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599679 | |
| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
530080-17-2 | |
| Record name | 1-Iodo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)



